molecular formula C7H10Cl2O4 B11960654 Propanedioic acid, bis(2-chloroethyl) ester CAS No. 1605-30-7

Propanedioic acid, bis(2-chloroethyl) ester

Cat. No.: B11960654
CAS No.: 1605-30-7
M. Wt: 229.05 g/mol
InChI Key: GGIGJDDNQAQHQE-UHFFFAOYSA-N
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Description

Propanedioic acid, bis(2-chloroethyl) ester is a chemical compound with the molecular formula C7H10Cl2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chloroethyl groups attached to the ester of propanedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, bis(2-chloroethyl) ester can be synthesized through the esterification of propanedioic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of continuous reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, bis(2-chloroethyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propanedioic acid and 2-chloroethanol.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Propanedioic acid and 2-chloroethanol.

    Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

Propanedioic acid, bis(2-chloroethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as a chemical probe in pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, bis(2-chloroethyl) ester involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, bis(2-methylpropyl) ester
  • Propanedioic acid, bis(2-ethylhexyl) ester
  • Propanedioic acid, bis(2-phenylethyl) ester

Uniqueness

Propanedioic acid, bis(2-chloroethyl) ester is unique due to the presence of chloroethyl groups, which impart distinct reactivity and chemical properties. This makes it particularly useful in applications where specific chemical modifications are required.

Properties

CAS No.

1605-30-7

Molecular Formula

C7H10Cl2O4

Molecular Weight

229.05 g/mol

IUPAC Name

bis(2-chloroethyl) propanedioate

InChI

InChI=1S/C7H10Cl2O4/c8-1-3-12-6(10)5-7(11)13-4-2-9/h1-5H2

InChI Key

GGIGJDDNQAQHQE-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)CC(=O)OCCCl

Origin of Product

United States

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